molecular formula C20H23Cl2N3O2 B2764832 N-(5-chloro-2-methoxyphenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide CAS No. 890600-43-8

N-(5-chloro-2-methoxyphenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide

Cat. No. B2764832
CAS RN: 890600-43-8
M. Wt: 408.32
InChI Key: OGYFFHNDOWCSAR-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C20H23Cl2N3O2 and its molecular weight is 408.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Potential

N-(5-chloro-2-methoxyphenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide, a compound with a complex structure involving chloro, methoxyphenyl, and piperazinyl groups, has been the focus of scientific research due to its potential in pharmacology and biochemistry. Although the specific compound was not directly found in the available research, similar compounds have shown significant pharmacological activities, suggesting potential areas of application for related structures.

  • Heterocyclic Compound Synthesis : Research into the synthesis of novel heterocyclic compounds, including those derived from benzodifuranyl and triazines, has highlighted the importance of such structures in developing anti-inflammatory and analgesic agents. These compounds have demonstrated significant COX-2 inhibitory activity, suggesting potential applications in managing inflammation and pain (Abu‐Hashem et al., 2020).

  • Antimicrobial Activities : The synthesis of new 1,2,4-triazole derivatives has shown that these compounds possess good to moderate antimicrobial activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).

  • Antihistamine Development : Piperazine antihistamines, such as cetirizine, demonstrate the effectiveness of piperazine structures in blocking H1 histamine receptors, which are crucial for treating allergic conditions like urticaria and allergic rhinitis (Arlette, 1991).

  • Neuroprotective Effects : Cinnamide derivatives have shown significant activities against neurotoxicity induced by glutamine in PC12 cells and protective effects on cerebral infarction, highlighting the neuroprotective potential of compounds with similar structures (Zhong et al., 2018).

  • Enzyme Inhibitory Activities : The development of compounds with enzyme inhibitory activities is crucial for therapeutic applications. For instance, triazole analogues have been synthesized and evaluated for their inhibitory potential against enzymes like carbonic anhydrase and acetylcholinesterase, indicating their potential in treating conditions like glaucoma and Alzheimer's disease (Virk et al., 2018).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3O2/c1-14-16(22)4-3-5-18(14)25-10-8-24(9-11-25)13-20(26)23-17-12-15(21)6-7-19(17)27-2/h3-7,12H,8-11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYFFHNDOWCSAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide

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